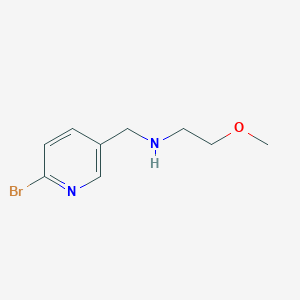
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)-
概述
描述
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- is an organic compound that features a brominated pyridine ring attached to a methoxyethanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with 2-methoxyethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the methoxyethanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide
- 6-Bromo-3-pyridinecarboxaldehyde
- 2-Methoxyethylamine
Uniqueness
3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)- is unique due to its specific combination of a brominated pyridine ring and a methoxyethanamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1123837-99-9 |
|---|---|
分子式 |
C9H13BrN2O |
分子量 |
245.12 g/mol |
IUPAC 名称 |
N-[(6-bromopyridin-3-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C9H13BrN2O/c1-13-5-4-11-6-8-2-3-9(10)12-7-8/h2-3,7,11H,4-6H2,1H3 |
InChI 键 |
CVGDUJKDLGUWEI-UHFFFAOYSA-N |
规范 SMILES |
COCCNCC1=CN=C(C=C1)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














